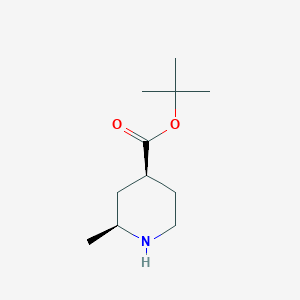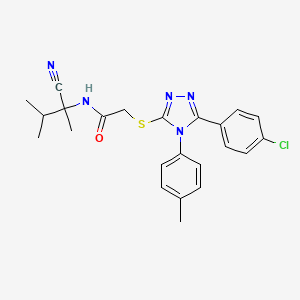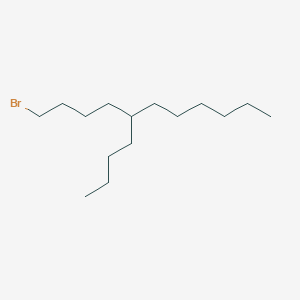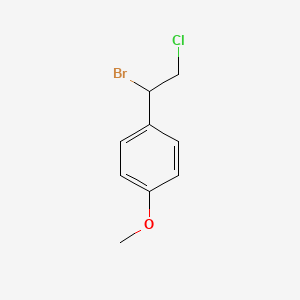![molecular formula C17H13ClN2O3S B13365456 (2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)
(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Benzoyl Intermediate: The initial step could involve the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride can then react with an amine to form the corresponding amide.
Thioamide Formation: The amide can be further reacted with a thiol reagent to introduce the thioamide functionality.
Coupling with Propenoic Acid: Finally, the thioamide intermediate can be coupled with a propenoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid
- (2E)-3-[3-({[(2-fluorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid
Uniqueness
The uniqueness of (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C17H13ClN2O3S |
|---|---|
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
(E)-3-[3-[(2-chlorobenzoyl)carbamothioylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-14-7-2-1-6-13(14)16(23)20-17(24)19-12-5-3-4-11(10-12)8-9-15(21)22/h1-10H,(H,21,22)(H2,19,20,23,24)/b9-8+ |
Clé InChI |
LNDVKQSGAAFIDV-CMDGGOBGSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)/C=C/C(=O)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,5-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365374.png)
![2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
![5,7-Dimethyl-4b,5,9b,10-tetrahydroindeno[1,2-b]indol-6-ol](/img/structure/B13365378.png)
![2-Bromo-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B13365379.png)


![6-[(Acetyloxy)methyl]-9-methoxy-1-phenazinecarboxylic acid](/img/structure/B13365406.png)
![[4-(4-Fluorophenyl)-4-oxobutyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365414.png)



![3-[(Ethylsulfanyl)methyl]-6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365432.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B13365437.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-oxo-4-(thiophen-2-yl)butanoate](/img/structure/B13365445.png)
